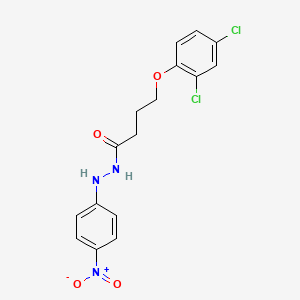

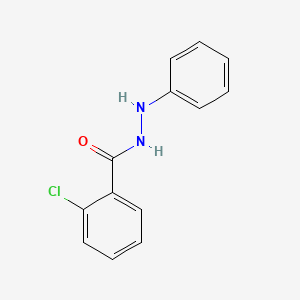

![molecular formula C15H13N3O3 B3842774 N'-[1-(4-硝基苯基)亚乙基]苯甲酰肼 CAS No. 5336-84-5](/img/structure/B3842774.png)

N'-[1-(4-硝基苯基)亚乙基]苯甲酰肼

描述

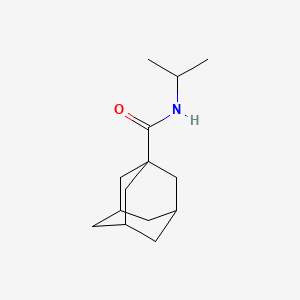

“N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” is a fluoro-based Schiff base . It has been synthesized from the condensation of 2-fluorobenzohydrazide and 4’-nitroacetophenone . The compound has a molecular formula of C14H12N4O3 .

Synthesis Analysis

The synthesis of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” involves the condensation of 2-fluorobenzohydrazide and 4’-nitroacetophenone . This reaction is catalyzed by glacial acetic acid with ethanol as the solvent .Molecular Structure Analysis

The molecular structure of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” contains a total of 35 bonds, including 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 hydrazone .Chemical Reactions Analysis

The dipole moment of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” in both the electronic states were found using different solvatochromic approaches such as Lippert-Mataga, Bakhshiev, Kawski-Chamma-Viallet, Reichardt, and Bilot-Kawski . The experimental ground state dipole moment was calculated using the Guggenheim-Debye method and the theoretical ground state dipole moment using the Bilot-Kawski solvatochromic approach .Physical And Chemical Properties Analysis

The dipole moments of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” were also calculated using Time Dependent-Density Functional Theory (TD-DFT) . The chemical stability was determined using computational and Cyclic Voltammetry by the use of the obtained energy gap between the frontier orbitals .科学研究应用

合成与表征

分子结构与光谱分析:N'-[1-(4-硝基苯基)亚乙基]苯甲酰肼衍生物已使用核磁共振、傅里叶变换红外光谱和质谱等技术合成和表征。这些衍生物由于其高静态超极化率而表现出很强的亲电性和作为非线性光学材料的潜力 (Singh 等人,2017)。

合成含联苯部分的腙:已经合成出新型苯甲酰肼,显示出显着的抗炎活性,突出了它们在药物化学中的潜力 (Reddy 和 Kathale,2017)。

生物和医药应用

细胞毒性活性:某些衍生物对乳腺癌和前列腺腺癌细胞系显示出细胞毒性作用,表明它们在癌症治疗中的潜在用途 (Singh 等人,2017)。

- 苯甲酰肼衍生物对心肌梗死中心脏重塑的作用,表明其可用作急性心肌梗死的抗凝剂 (Emna 等人,2020)。

材料科学与催化

缓蚀:苯甲酰肼的衍生物,包括 N'-[1-(2-羟基苯基)亚乙基]苯甲酰肼,因其缓蚀性能而受到研究,这有利于在酸性环境中保护金属表面 (Singh 等人,2021)。

光物理性质:对基于氟的席夫碱衍生物的溶剂变色性和计算研究突出了它们在光伏应用中的潜力 (Thadathil 等人,2019)。

环境与分析化学

氟离子传感器:基于酰腙的衍生物已显示出对氟离子的选择性,使其在检测氟污染的环境和分析应用中很有用 (John 等人,2020)。

抗菌活性:一些与苯甲酰肼衍生物形成配合物的镍配合物表现出 DNA 结合特性和抗菌活性,这在开发新的抗菌剂中很有价值 (Yang 等人,2019)。

作用机制

未来方向

The global reactivity parameters were computed using the frontier orbitals energy gap . Further, Light Harvesting efficiency was determined to comprehend the photovoltaic property of the Schiff base . This suggests potential applications in the field of photovoltaics. Additionally, hydrazone derivatives, which include Schiff bases, are used in treatments where the drug is coupled to antibodies using acid-labile hydrazone bonds . This indicates potential future directions in medical applications.

属性

IUPAC Name |

N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-11(12-7-9-14(10-8-12)18(20)21)16-17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFZLMPTXIVTCE-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416367 | |

| Record name | ST50189936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | |

CAS RN |

5336-84-5 | |

| Record name | ST50189936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

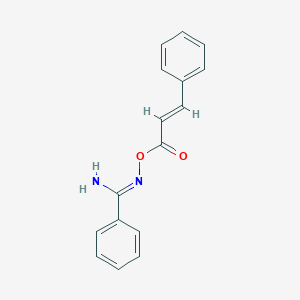

![N'-[(2-phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B3842694.png)

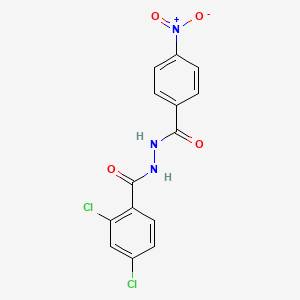

![3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842698.png)

![1-(5-methoxy-2-{[(3-methoxybenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3842735.png)

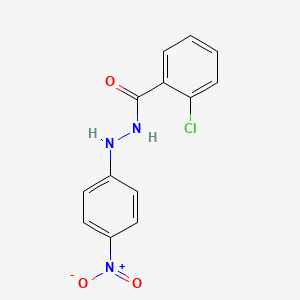

![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)

![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)